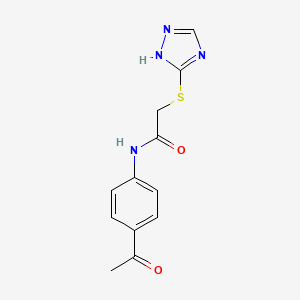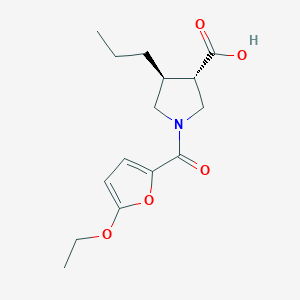
N-cyclohexyl-N'-(2-fluoro-5-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives often involves reactions between isocyanates and amines. For instance, ureas can be synthesized from reactions of 2-bromo-2-nitro-1,3-propanediol with aryl/cyclohexyl carbamidophosphoric acids, as demonstrated by Reddy et al. (2003), showcasing the versatility of urea synthesis methods in accommodating different substituents (Reddy, Babu, & Reddy, 2003). Li et al. (2012) also highlighted an improved synthesis approach using urea to catalyze the condensation of aromatic aldehydes and cyclohexanedione derivatives under ultrasound, emphasizing the environmental benefits and high yields of such methods (Li, Li, Song, & Chen, 2012).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-cyclohexyl-N'-(2-fluoro-5-methylphenyl)urea, is characterized by various spectroscopic and crystallographic methods. Deng et al. (2022) presented a comprehensive study on the synthesis, structure, and DFT analysis of a cyclopentyl and hydroxyphenyl urea derivative, providing insights into the molecular features and physicochemical properties critical for understanding the structure of N-cyclohexyl-N'-(2-fluoro-5-methylphenyl)urea (Deng et al., 2022).
Chemical Reactions and Properties
The reactivity of urea derivatives can be influenced by their structural components. Aresta et al. (2010) discussed the reactivity of NbCl(5) x (N,N'-dicyclohexylurea) in solution, revealing how coordinated urea can undergo dehydration to form carbodiimide, indicating the potential chemical transformations N-cyclohexyl-N'-(2-fluoro-5-methylphenyl)urea might undergo (Aresta, Dibenedetto, Stufano, Aresta, Maggi, Pápai, Rokob, & Gabriele, 2010).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and stability, are crucial for their application in different domains. For example, the work of de Loos et al. (2005) on cyclohexane bis-urea compounds for water gelation highlights the importance of understanding the balance between hydrophobicity and hydrophilicity in determining the physical properties of these molecules (de Loos, Friggeri, van Esch, Kellogg, & Feringa, 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, acidity or basicity, and the ability to participate in various chemical reactions, define the utility of urea derivatives. The synthesis and bioactivity study by Kiran et al. (2005) of oxazaphosphorinyl urea derivatives from alpha-(3-chloro-4-fluoroanilino)-o-cresol showcases the broad spectrum of chemical behaviors exhibited by urea derivatives, including insecticidal and antimicrobial activities, which might parallel the chemical properties of N-cyclohexyl-N'-(2-fluoro-5-methylphenyl)urea (Kiran, Gunasekar, Reddy, Reddy, Tran, Le, Berlin, Srinivasan, & Devi, 2005).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2-fluoro-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10-7-8-12(15)13(9-10)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXXUWVWTHNKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5402862 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5648903.png)
![8-(isoquinolin-1-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5648916.png)

![2-ethyl-4-phenyl-9-(3-pyridazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648927.png)
![5-methyl-7-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5648934.png)
![N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B5648940.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5648946.png)

![5-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5648961.png)
![9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648978.png)
![N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B5648989.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649000.png)